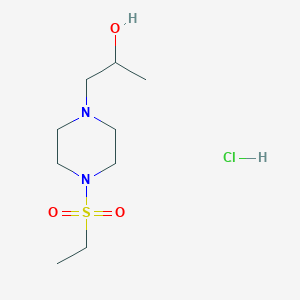

1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound features a piperazine ring substituted with an ethylsulfonyl group and a propanol moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

The synthesis of 1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Ugi reaction: This multicomponent reaction can be employed to introduce various substituents onto the piperazine ring.

Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form substituted piperazines.

Photocatalytic synthesis: This method utilizes light to drive the formation of the piperazine ring.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, ensuring the compound is suitable for large-scale applications.

Analyse Chemischer Reaktionen

1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and drug development.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The ethylsulfonyl group may enhance the compound’s binding affinity and specificity for these targets .

Vergleich Mit ähnlichen Verbindungen

1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared with other piperazine derivatives, such as:

1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibition activity.

3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds exhibit antifungal and antibacterial activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

1-(4-(Ethylsulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H18N2O3S·HCl

- Molecular Weight : 302.81 g/mol

This compound features a piperazine ring substituted with an ethylsulfonyl group, which is crucial for its biological activity.

Research indicates that compounds containing piperazine moieties often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The ethylsulfonyl substituent may enhance the compound's solubility and bioavailability, potentially leading to increased pharmacological effects.

Antidepressant Effects

A study investigating the antidepressant-like activity of piperazine derivatives found that compounds similar to this compound exhibited significant effects in animal models. The mechanism was attributed to modulation of serotonin and norepinephrine levels in the brain, suggesting potential use in treating depression .

Analgesic Properties

Another area of interest is the analgesic effects. Research has shown that piperazine derivatives can possess analgesic properties by acting on opioid receptors. In preclinical trials, compounds similar to this hydrochloride demonstrated pain-relieving effects comparable to established analgesics .

Antimicrobial Activity

Preliminary studies have indicated that this compound may exhibit antimicrobial properties. Testing against various bacterial strains showed inhibition at specific concentrations, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Study Reference |

|---|---|---|

| Antidepressant | Serotonin and norepinephrine modulation | |

| Analgesic | Opioid receptor interaction | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antidepressant Screening

In a controlled study involving animal models, the compound was administered at varying doses. Results indicated a dose-dependent increase in locomotor activity and reduced immobility time in the forced swim test, a standard measure for antidepressant efficacy. The study concluded that the compound could be a candidate for further development as an antidepressant .

Case Study 2: Analgesic Efficacy

A comparative study evaluated the analgesic effects of several piperazine derivatives, including this compound. The findings showed significant pain relief in models of acute pain, with mechanisms linked to central nervous system pathways. The compound's efficacy was similar to that of morphine at certain doses, highlighting its potential as a non-opioid analgesic alternative .

Eigenschaften

IUPAC Name |

1-(4-ethylsulfonylpiperazin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3S.ClH/c1-3-15(13,14)11-6-4-10(5-7-11)8-9(2)12;/h9,12H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXQJVIELBKHSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)CC(C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.